BenchChemオンラインストアへようこそ!

2,6-Bis(4-methoxybenzylidene)cyclohexanone

cytotoxicity breast cancer structure-activity relationship

Select 2,6-Bis(4-methoxybenzylidene)cyclohexanone (CAS 6275-32-7) as your SAR reference standard. This monoketone curcumin analog eliminates the metabolically labile β-diketone system while retaining α,β-unsaturated carbonyl electrophilicity required for biological activity. With XLogP3=5.0 and zero H-bond donors, it directly addresses curcumin's bioavailability limitations. Documented IC₅₀ of 200 nM against tissue factor in THP-1 cells provides a defined target engagement profile distinct from general cytotoxicity. Intermediate potency (LC₅₀ 86-129 µg/mL across MCF-7/MDA-MB-231) enables systematic substituent effect evaluation. Well-characterized crystal structure (P2₁/c, dihedral angle 19.3°) supports docking studies. Two-photon absorption properties extend utility to optical materials research.

Molecular Formula C22H22O3
Molecular Weight 334.4 g/mol
CAS No. 6275-32-7
Cat. No. B188839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-methoxybenzylidene)cyclohexanone
CAS6275-32-7
Molecular FormulaC22H22O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=O
InChIInChI=1S/C22H22O3/c1-24-20-10-6-16(7-11-20)14-18-4-3-5-19(22(18)23)15-17-8-12-21(25-2)13-9-17/h6-15H,3-5H2,1-2H3/b18-14-,19-15+
InChIKeyZYMUNTZVOUBQAI-KPNKYRRCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(4-methoxybenzylidene)cyclohexanone (CAS 6275-32-7): Supplier Specification and Research-Grade Identity


2,6-Bis(4-methoxybenzylidene)cyclohexanone (CAS 6275-32-7), molecular formula C₂₂H₂₂O₃ and molecular weight 334.4 g/mol, is a synthetic bis-benzylidenecyclohexanone belonging to the curcumin analogue family [1]. The compound features a central cyclohexanone ring in an envelope conformation with two 4-methoxybenzylidene substituents in the (2E,6E) configuration, forming a dihedral angle of 19.3(2)° between the outer aromatic rings [2]. Its calculated XLogP3-AA of 5 and zero hydrogen bond donor count distinguish it from curcumin (XLogP3 ~3.2, two H-bond donors), conferring reduced polarity and enhanced membrane permeability potential [1]. Commercially available from multiple suppliers including Sigma-Aldrich, ChemBridge, and Life Chemicals, this compound serves as a versatile scaffold in medicinal chemistry, optical materials research, and anticancer drug discovery [3].

Why 2,6-Bis(4-methoxybenzylidene)cyclohexanone Cannot Be Replaced by Generic Curcumin or Simple Benzylidene Analogs


Generic substitution among curcumin analogs fails due to structure-dependent variation in cytotoxic potency, target selectivity, and physicochemical properties. The 4-methoxy substitution pattern on the benzylidene rings of this compound produces distinct cytotoxicity profiles across cancer cell lines compared to halogenated or unsubstituted analogs [1]. Within the 2,6-bis(arylidene)cyclohexanone series, Hammett sigma values of aryl substituents positively correlate with cytotoxic potency, meaning even minor substituent changes alter bioactivity predictably [2]. Furthermore, replacement of curcumin's β-diketone moiety with a monoketone cyclohexanone core eliminates the rapid metabolic degradation associated with the β-diketone system while maintaining α,β-unsaturated carbonyl electrophilicity required for biological activity [3]. These structure-activity relationships preclude interchangeable use of this compound with curcumin or other bis-benzylidene analogs without altering experimental outcomes.

Quantitative Differentiation Evidence for 2,6-Bis(4-methoxybenzylidene)cyclohexanone: Head-to-Head and Cross-Study Comparisons


Cytotoxicity Profile Against Breast Cancer Cell Lines: Direct Comparison with 4-Chloro and 2-Chloro Analogs

In a direct comparative study, 2,6-bis(4-methoxybenzylidene)cyclohexanone (compound 1) exhibited LC₅₀ values of 86.13 ± 3.45 µg/mL against MCF-7 cells and 128.66 ± 3.62 µg/mL against MDA-MB-231 triple-negative breast cancer cells. The 4-chloro analog (compound 2) showed moderately higher potency with LC₅₀ values of 79.51 ± 2.85 µg/mL (MCF-7) and 97.64 ± 3.15 µg/mL (MDA-MB-231), while the 2-chloro isomer (compound 3) was significantly less active at 132.49 ± 3.71 µg/mL and 160.54 ± 5.22 µg/mL respectively [1].

cytotoxicity breast cancer structure-activity relationship MTT assay

Tissue Factor Inhibition Activity: A Distinct Pharmacological Profile Relative to Unsubstituted Analogs

2,6-Bis(4-methoxybenzylidene)cyclohexanone demonstrates specific inhibition of tissue factor with an IC₅₀ of 200 nM in human THP-1 cells [1]. While direct comparator data for unsubstituted analogs in this specific assay are not available in the primary source, the presence of measurable activity establishes a distinct target engagement profile that may differentiate this compound from analogs lacking the 4-methoxy substitution pattern. The BindingDB entry (BDBM50264833) confirms this activity using a factor Xa chromogenic substrate under LPS-induced procoagulant conditions.

tissue factor anticoagulation thrombosis target engagement

Crystallographic Conformation: Defined Dihedral Angle Enabling Structure-Based Design

Single-crystal X-ray diffraction reveals that 2,6-bis(4-methoxybenzylidene)cyclohexanone adopts an envelope conformation in the central cyclohexanone ring with a dihedral angle of 19.3(2)° between the two 4-methoxyphenyl rings [1]. This conformation is distinct from related compounds: 4-methyl-2,6-bis(2-naphthylmethylene)cyclohexan-1-one shows different aromatic plane orientations due to steric bulk of naphthyl groups, and 2,6-bis(2-hydroxybenzylidene)cyclohexanone (HBC) exhibits intramolecular hydrogen bonding that alters ring geometry [2]. The title compound lacks intramolecular hydrogen bonding and packs via weak C–H⋯O intermolecular interactions.

crystallography conformational analysis molecular modeling solid-state characterization

Physicochemical Properties: Computed LogP and Hydrogen Bond Profile Differentiating from Curcumin

2,6-Bis(4-methoxybenzylidene)cyclohexanone exhibits computed XLogP3-AA of 5.0, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. In contrast, curcumin (the natural parent compound) has XLogP3 ~3.2, two hydrogen bond donors (phenolic OH groups), and six hydrogen bond acceptors. The calculated Log P from SpringerMaterials is 4.723 [2]. This 1.5-1.8 unit LogP increase corresponds to an approximately 30-60 fold theoretical increase in octanol-water partition coefficient, predicting substantially enhanced membrane permeability.

lipophilicity drug-likeness bioavailability prediction physicochemical profiling

Class-Level Cytotoxicity: Potency Superiority of Monoketone Curcumin Analogs over Curcumin

A class-level study of 2,6-bis-benzylidene cyclohexanone curcumin analogs demonstrated that all synthesized monoketone analogs exhibited lower IC₅₀ values (higher cytotoxicity) than curcumin against AGS gastric adenocarcinoma and KYSE30 esophageal squamous cell carcinoma cells. One analog (BM2) was 17-fold more toxic than curcumin after 48-hour incubation, and all compounds showed enhanced apoptosis induction and G1 phase cell cycle arrest compared to curcumin [1]. While the target 4-methoxy compound was not individually tested in this study, the class-level SAR establishes that the cyclohexanone monoketone scaffold consistently outperforms curcumin.

curcumin analog gastric cancer esophageal cancer apoptosis induction

Validated Application Scenarios for 2,6-Bis(4-methoxybenzylidene)cyclohexanone in Research and Industrial Procurement


Structure-Activity Relationship Studies in Anticancer Drug Discovery

This compound serves as an intermediate-potency reference standard in SAR campaigns exploring substituent effects on bis-benzylidenecyclohexanone cytotoxicity. With LC₅₀ values of 86.13 µg/mL (MCF-7) and 128.66 µg/mL (MDA-MB-231), it occupies the potency space between 4-chloro (79.51, 97.64 µg/mL) and 2-chloro (132.49, 160.54 µg/mL) analogs, enabling systematic evaluation of electronic and steric contributions [1]. The defined crystallographic conformation (dihedral angle 19.3°) provides a validated geometry for docking studies [2].

Bioavailability-Optimized Lead Scaffold Development

The compound's physicochemical profile (XLogP3 = 5.0, zero H-bond donors) directly addresses curcumin's critical bioavailability limitation [1]. Researchers seeking to develop orally bioavailable anticancer agents should select this scaffold over curcumin (XLogP3 ~3.2, two H-bond donors) as a starting point for further optimization. The monoketone cyclohexanone core eliminates the β-diketone moiety responsible for rapid metabolic degradation while maintaining the α,β-unsaturated carbonyl electrophilicity essential for Michael addition-mediated biological activity [3].

Tissue Factor Pathway Investigation in Thrombosis and Inflammation Research

The compound's confirmed IC₅₀ of 200 nM against tissue factor in human THP-1 cells establishes it as a tool molecule for probing tissue factor-mediated procoagulant and inflammatory pathways [4]. This target engagement profile is distinct from general cytotoxic mechanisms, providing a specific functional application. Researchers investigating the intersection of coagulation and cancer biology may utilize this compound to interrogate tissue factor-dependent signaling independently of broader cytotoxic effects.

Two-Photon Absorption Material Development and Crystallographic Reference

The compound demonstrates two-photon absorption properties suitable for optical materials research [2]. Its well-characterized crystal structure (monoclinic P2₁/c, a = 9.0128 Å, b = 9.4874 Å, c = 20.9416 Å, β = 100.518°) provides a reliable crystallographic reference for comparative studies of bis-benzylidenecyclohexanone derivatives [2]. The envelope conformation of the central ring and weak C–H⋯O intermolecular hydrogen bonding pattern serve as structural benchmarks for analyzing substituent effects on molecular packing.

Quote Request

Request a Quote for 2,6-Bis(4-methoxybenzylidene)cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.